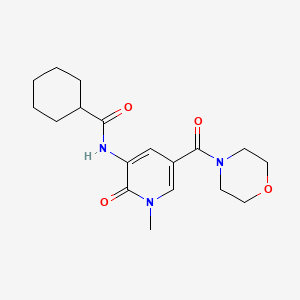
N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The phenyl ring is functionalized with a methylthio group via nucleophilic substitution, typically using methylthiol and a suitable halogenated phenyl derivative.
Carboxamide Formation
Finally, the indene derivative is reacted with a carboxylic acid derivative under conditions that promote amide bond formation, such as the use of coupling agents like EDC or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process must be optimized for yield and purity, often involving:
Catalysis: : Utilizing catalysts to improve reaction efficiency and selectivity.
Solvent Selection: : Choosing solvents that maximize solubility and reaction rates while being cost-effective and environmentally friendly.
Reaction Monitoring: : Employing in-line analytical techniques such as HPLC or GC to monitor the reaction progress and ensure consistent quality.
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular processes .
Mode of Action
The specific interactions and resulting changes would depend on the nature of the target .
Biochemical Pathways
Based on the general properties of similar compounds, it can be inferred that the compound may affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
It can be inferred that the compound’s interaction with its targets leads to changes in cellular processes, which result in its overall effect .
Action Environment
It can be inferred that various environmental factors such as ph, temperature, and presence of other compounds could potentially influence the compound’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves a multi-step process:
Formation of the Indene Ring
Starting from a substituted phenyl acetic acid, cyclization is induced to form the indene ring structure.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo oxidation reactions, particularly at the methylthio group, converting it into a sulfoxide or sulfone.
Reduction
The ketone group within the indene ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution
The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing further functionalization of the compound.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: : Mild reducing agents like sodium borohydride are preferred for selective reduction of the ketone group.
Substitution: : Electrophiles like halogens or nucleophiles like alkoxide ions are used under varying conditions of temperature and solvent to achieve desired substitutions.
Major Products
Sulfoxide and Sulfone Derivatives: : Products of oxidation of the methylthio group.
Alcohol Derivative: : Product of reduction of the ketone group in the indene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of New Derivatives: : Researchers use N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide as a starting material to synthesize a range of derivatives with potentially useful properties.
Biology
Enzyme Inhibition Studies: : The compound is explored for its ability to inhibit certain enzymes, which could lead to new therapeutic agents.
Medicine
Drug Development: : Its unique structure makes it a candidate for developing new drugs, particularly those targeting specific protein interactions or signaling pathways.
Industry
Material Science: : Potential use in the synthesis of new materials with specific properties, such as enhanced durability or reactivity.
Vergleich Mit ähnlichen Verbindungen
N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can be compared to similar compounds like:
N-(2-(ethylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide: : Similar structure but different alkylthio group, which may influence its reactivity and biological activity.
N-(2-(methylthio)phenyl)-3-oxo-2,3-dihydro-1H-indene-2-carboxamide: : Isomer with the carboxamide group in a different position, potentially leading to different chemical and biological properties.
If I left anything unclear, feel free to let me know. I'm here to help!
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-21-16-9-5-4-8-14(16)18-17(20)13-10-15(19)12-7-3-2-6-11(12)13/h2-9,13H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWLMYDXVVIWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)





![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)

![6-silaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B2847658.png)
![(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2847660.png)
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2847661.png)
![3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene](/img/structure/B2847662.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)

